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Compound of Interest

2,3-Dihydrobenzofuran-4-
Compound Name:
carbaldehyde

Cat. No.: B050890

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for the versatile
synthetic building block, 2,3-Dihydrobenzofuran-4-carbaldehyde. While a complete,
experimentally verified dataset from a single source is not publicly available, this document
compiles predicted spectroscopic data based on the analysis of structurally similar compounds.
The information herein is intended to serve as a valuable resource for the characterization and
utilization of this compound in research and development.

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared
(IR), and mass spectrometry (MS) data for 2,3-Dihydrobenzofuran-4-carbaldehyde. These
predictions are derived from established principles of spectroscopy and by analogy to the
known spectral characteristics of related benzofuran and benzaldehyde derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR (Predicted)
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Chemical Shift (8)

Multiplicity Integration Assignment
PpPmM
~10.2 S 1H H-8 (Aldehyde)
~7.6 d 1H H-5
~7.3 t 1H H-6
~7.0 d 1H H-7
~4.7 t 2H H-2
~3.3 t 2H H-3
13C NMR (Predicted)
Chemical Shift (6) ppm Carbon Type

~192 C=0 (Aldehyde)
~160 C-7a

~135 C-5

~129 C-4

~125 C-6

~122 C-3a

~110 c-7

~72 c-2

~30 c-3

Infrared (IR) Spectroscopy (Predicted)

© 2025 BenchChem. All rights reserved.

2/6 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b050890?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Wavenumber (cm~?) Intensity Assignment
~2900-2800 Medium C-H stretch (alkane)
~2850-2750 Medium, sharp C-H stretch (aldehyde)
~1680 Strong, sharp C=0 stretch (aldehyde)
~1600, ~1470 Medium C=C stretch (aromatic)
~1250 Strong C-O stretch (aryl ether)

Mass Spectrometry (MS) (Predicted)

mlz Relative Intensity Assighment

148 High [M]* (Molecular ion)
147 High [M-H]*

120 Medium [M-COJ*

119 Medium [M-CHOJ*

91 Medium [C7HA]*

Experimental Protocols

The following are generalized experimental protocols for obtaining NMR, IR, and MS spectra of
organic compounds like 2,3-Dihydrobenzofuran-4-carbaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of the purified 2,3-
Dihydrobenzofuran-4-carbaldehyde in 0.5-0.7 mL of a suitable deuterated solvent (e.g.,
CDCIs or DMSO-de).

 Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for
chemical shift referencing (6 = 0.00 ppm).
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» Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire *H and 3C NMR
spectra on a spectrometer operating at a standard frequency (e.g., 400 MHz for H). For 13C
NMR, broadband proton decoupling is typically used to simplify the spectrum.

Infrared (IR) Spectroscopy

o Sample Preparation (Thin Film Method): Dissolve a small amount of the solid compound in a
volatile organic solvent (e.g., dichloromethane or acetone).

» Deposition: Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow the
solvent to evaporate, leaving a thin film of the compound.

o Data Acquisition: Place the salt plate in the sample holder of an FTIR spectrometer and
acquire the spectrum over the standard mid-IR range (typically 4000-400 cm~1).

Mass Spectrometry (MS)

o Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in
a suitable volatile solvent (e.g., methanol or acetonitrile).

 lonization: Introduce the sample into the mass spectrometer. Electron ionization (El) is a
common technique for small organic molecules.

o Data Acquisition: Acquire the mass spectrum, scanning over a suitable mass-to-charge (m/z)
range to observe the molecular ion and characteristic fragment ions.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an
organic compound.
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Caption: A flowchart illustrating the typical workflow for spectroscopic analysis.

¢ To cite this document: BenchChem. [Spectroscopic Profile of 2,3-Dihydrobenzofuran-4-
carbaldehyde: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b050890#spectroscopic-data-of-2-3-
dihydrobenzofuran-4-carbaldehyde-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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